3-(3-Bromophenyl)-4'-methylpropiophenone
Overview
Description
3-(3-Bromophenyl)-4’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to the phenyl ring and a methyl group attached to the propiophenone structure
Mechanism of Action
Target of Action
For instance, some bromophenyl compounds have been found to inhibit enzymes like adenosine kinase
Mode of Action
Bromophenyl compounds are often used in suzuki–miyaura cross-coupling reactions, a type of carbon–carbon bond-forming reaction . In these reactions, the bromophenyl group acts as an electrophile, undergoing oxidative addition with a palladium catalyst . This forms a new palladium-carbon bond, which can then undergo transmetalation with a nucleophilic organoboron reagent .
Biochemical Pathways
Bromophenyl compounds have been implicated in the akt signaling pathway The Akt pathway plays a crucial role in cellular processes such as cell growth, survival, and metabolism
Result of Action
Bromophenyl compounds have been studied for their potential anti-inflammatory and analgesic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-4’-methylpropiophenone typically involves the bromination of 4’-methylpropiophenone. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenyl ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Bromophenyl)-4’-methylpropiophenone can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-4’-methylpropiophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in ethanol, room temperature.
Major Products Formed
Substitution: Formation of 3-(3-methoxyphenyl)-4’-methylpropiophenone.
Oxidation: Formation of 3-(3-bromophenyl)-4’-methylbenzoic acid.
Reduction: Formation of 3-(3-bromophenyl)-4’-methylpropiophenol.
Scientific Research Applications
3-(3-Bromophenyl)-4’-methylpropiophenone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties. It is used as a starting material for the synthesis of drug candidates.
Material Science: It is used in the preparation of functional materials, such as polymers and dyes, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromophenylboronic acid
- 3-Bromophenol
- 3-Bromophenylpropionic acid
Uniqueness
Compared to similar compounds, 3-(3-Bromophenyl)-4’-methylpropiophenone is unique due to the presence of both a bromine atom and a ketone group in its structure. This combination enhances its reactivity and allows for a wider range of chemical modifications. Additionally, the methyl group attached to the propiophenone structure provides steric hindrance, which can influence the compound’s interaction with biological targets and its overall stability.
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(4-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(17)11-13/h2-6,8-9,11H,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAUIRRFEJYLSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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